![molecular formula C24H25Cl2NO8 B13901125 6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)

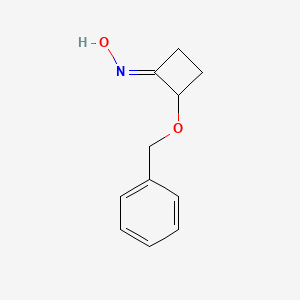

6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sertraline carbamoyl glucuronide is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder, anxiety disorders, and other psychiatric conditions. This compound is formed through the glucuronidation process, where sertraline is conjugated with glucuronic acid via a carbamic acid intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sertraline carbamoyl glucuronide involves the enzymatic glucuronidation of sertraline. This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3, UGT1A6, UGT2B4, and UGT2B7 . The reaction typically occurs in the liver, where sertraline is converted to its carbamoyl glucuronide form.

Industrial Production Methods: Industrial production of sertraline carbamoyl glucuronide follows similar enzymatic pathways, utilizing recombinant UGT enzymes in controlled bioreactors. The process involves the incubation of sertraline with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGT enzymes, leading to the formation of the glucuronide conjugate .

Analyse Chemischer Reaktionen

Types of Reactions: Sertraline carbamoyl glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction, where glucuronic acid is added to sertraline.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.

Conjugation: The primary reagent is uridine diphosphate glucuronic acid (UDPGA), and the reaction is catalyzed by UGT enzymes.

Major Products: The major product of the glucuronidation reaction is sertraline carbamoyl glucuronide. Hydrolysis of this compound can yield sertraline and glucuronic acid .

Wissenschaftliche Forschungsanwendungen

Sertraline carbamoyl glucuronide has several applications in scientific research:

Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.

Biology: Research on this compound helps in understanding the metabolic pathways of sertraline and its interactions with other biomolecules.

Medicine: The study of sertraline carbamoyl glucuronide is crucial for understanding the pharmacokinetics and pharmacodynamics of sertraline, aiding in the development of better therapeutic strategies.

Industry: It is used in the pharmaceutical industry to develop and optimize the production of sertraline and its metabolites

Wirkmechanismus

Sertraline carbamoyl glucuronide exerts its effects through the inhibition of cytochrome P450 enzymes, particularly CYP2C8. This inhibition is metabolism-dependent, meaning that the compound becomes an inhibitor after undergoing metabolic transformation. The glucuronidation process enhances the water solubility of sertraline, facilitating its excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Gemfibrozil glucuronide: Another glucuronide conjugate that inhibits CYP2C8.

Diclofenac glucuronide: A metabolite of diclofenac that undergoes similar glucuronidation processes.

Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine

Uniqueness: Sertraline carbamoyl glucuronide is unique due to its specific formation from sertraline and its role in inhibiting CYP2C8. Unlike other glucuronide conjugates, it has a distinct structure and metabolic pathway, making it a valuable compound for studying drug metabolism and interactions .

Eigenschaften

Molekularformel |

C24H25Cl2NO8 |

|---|---|

Molekulargewicht |

526.4 g/mol |

IUPAC-Name |

6-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32) |

InChI-Schlüssel |

IFPBIAXQORQOIY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)